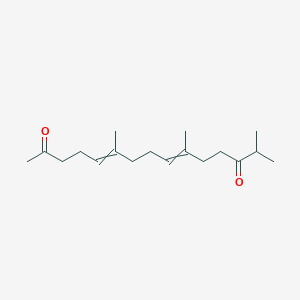
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is a chemical compound with the molecular formula C18H30O2 It is a terpenoid, a class of naturally occurring organic chemicals derived from five-carbon isoprene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves several steps. One method starts with 10,10-Ethylenedioxy-2,6-dimethyl-2,6E-undecadiene, which undergoes selective epoxidation with m-chloroperbenzoic acid. The resultant epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere. This intermediate product undergoes a series of reactions, including mercuric acetate-catalyzed transetherification, Claisen rearrangement, and Grignard reaction, followed by oxidation and deketalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided the reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various catalysts and reagents can facilitate substitution reactions, including Grignard reagents and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit electron transport in isolated rat liver mitochondria, indicating its potential impact on cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-:
6,10,14-Trimethylpentadeca-3,5-diene-2-one: Another related compound with slight variations in its molecular structure and reactivity.
Uniqueness
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its synthesis and reactivity make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
66067-36-5 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
6,10,14-trimethylpentadeca-5,9-diene-2,13-dione |
InChI |
InChI=1S/C18H30O2/c1-14(2)18(20)13-12-16(4)9-6-8-15(3)10-7-11-17(5)19/h9-10,14H,6-8,11-13H2,1-5H3 |
InChI-Schlüssel |
PSKPVVULUXBPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CCC(=CCCC(=CCCC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



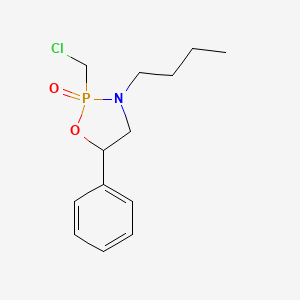
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
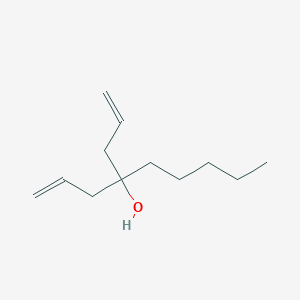
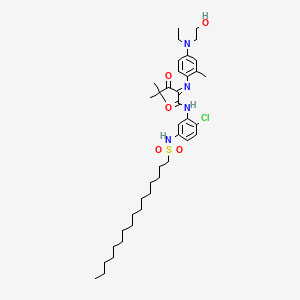
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
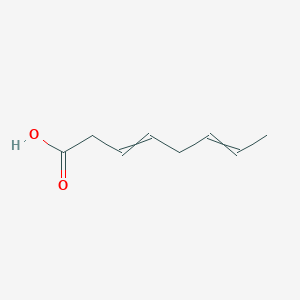
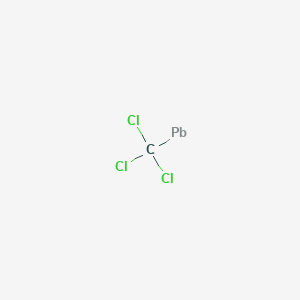
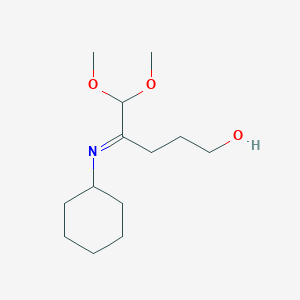

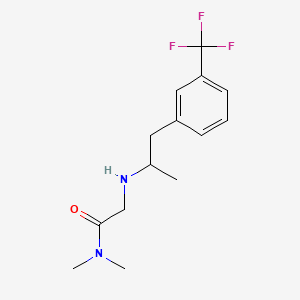
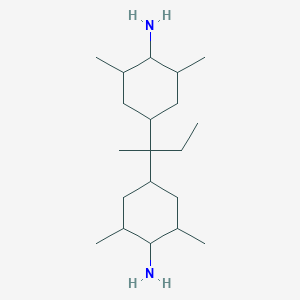
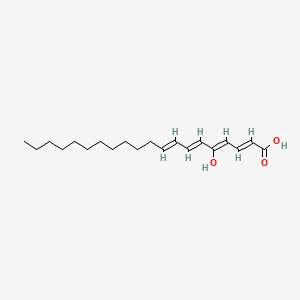
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
